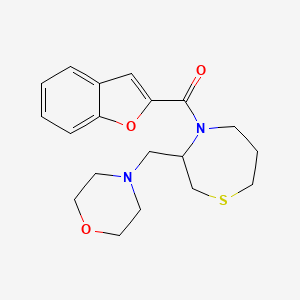

Benzofuran-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

Description

Benzofuran-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is a benzofuran-derived compound featuring a methanone group linked to a 1,4-thiazepane ring substituted with a morpholinomethyl group at position 3. The 1,4-thiazepane moiety, a seven-membered heterocycle containing sulfur and nitrogen, contributes to conformational flexibility and diverse binding interactions. The morpholinomethyl substituent introduces a polar morpholine ring (a six-membered structure with two oxygen and one nitrogen atoms), which may enhance solubility and modulate target affinity.

Properties

IUPAC Name |

1-benzofuran-2-yl-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c22-19(18-12-15-4-1-2-5-17(15)24-18)21-6-3-11-25-14-16(21)13-20-7-9-23-10-8-20/h1-2,4-5,12,16H,3,6-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIJARUSLHKGLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the benzofuran ring, followed by the introduction of the morpholinomethyl group and the thiazepane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For example, microwave-assisted synthesis has been employed to obtain benzofuran derivatives with high yields and fewer side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow synthesis and automated synthesis platforms can be utilized to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can result in derivatives with new functional groups.

Scientific Research Applications

Biological Activities

Benzofuran derivatives, including benzofuran-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone, have been studied for several biological activities:

- Antitumor Activity : Preliminary studies indicate that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models .

- Antibacterial Properties : The compound has demonstrated significant antibacterial activity against both standard and clinical strains of bacteria. The presence of specific functional groups (e.g., halogens) on the benzofuran structure has been linked to enhanced antimicrobial efficacy .

- Anti-inflammatory Effects : Research indicates that certain benzofuran derivatives possess anti-inflammatory properties, making them candidates for the treatment of inflammatory diseases. In vivo assays have shown reduced paw edema in rat models treated with these compounds .

Case Study 1: Antitumor Activity

A study conducted on a series of benzofuran derivatives, including the target compound, revealed that they inhibited the proliferation of human cancer cells significantly. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase. This suggests potential use in cancer therapy .

Case Study 2: Antibacterial Efficacy

In a comparative study evaluating various benzofuran derivatives against resistant bacterial strains, the compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at specific positions on the benzofuran ring could enhance antibacterial effects .

Case Study 3: Anti-inflammatory Activity

In vivo studies assessing the anti-inflammatory effects of synthesized benzofuran derivatives showed promising results in reducing inflammation markers in animal models. These findings support further exploration into their use as non-steroidal anti-inflammatory drugs (NSAIDs) .

Summary of Applications

| Application | Description |

|---|---|

| Antitumor | Cytotoxic effects on cancer cell lines; potential for cancer therapy |

| Antibacterial | Effective against multidrug-resistant bacteria; significant antimicrobial activity |

| Anti-inflammatory | Reduction of inflammation markers; potential use as NSAIDs |

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzofuran-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is a novel derivative that combines the structural motifs of benzofuran and thiazepan, potentially enhancing its therapeutic efficacy. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

1. Structural Overview

The compound's structure can be broken down as follows:

- Benzofuran moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.

- Morpholinomethyl group : This moiety is often associated with improved solubility and bioavailability.

- Thiazepan ring : Contributes to the compound's potential pharmacological properties.

Research indicates that benzofuran derivatives exhibit a range of biological activities through various mechanisms:

- Antimicrobial Activity : Benzofurans have shown promising results against several bacterial strains and fungi. For instance, derivatives have been reported to possess significant activity against Mycobacterium tuberculosis with low cytotoxicity towards mammalian cells .

- Anticancer Activity : Studies have demonstrated that certain benzofuran derivatives induce apoptosis in cancer cells. For example, compounds similar to this compound have been shown to activate caspases and increase reactive oxygen species (ROS) production, leading to cell death in leukemia cell lines .

3. Biological Activity Data

The following table summarizes the biological activities reported for benzofuran derivatives, including the target organisms and observed effects:

Case Study 1: Anticancer Activity

A study investigated the effects of a related benzofuran derivative on K562 leukemia cells. The compound induced apoptosis through mitochondrial dysfunction and ROS generation, leading to caspase activation. The study concluded that the benzofuran scaffold is crucial for its anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another study, a series of benzofuran derivatives were synthesized and screened for antimicrobial activity against clinical strains of bacteria. One derivative exhibited an MIC value of 3.12 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties with minimal toxicity to human cells .

5. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activities. Its potential as an antimicrobial and anticancer agent highlights the importance of further research into its mechanisms and therapeutic applications.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of Benzofuran-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone?

- Methodological Answer : Synthesis involves multi-step reactions, including:

- Step 1 : Formation of the thiazepane core via cyclization of cysteine derivatives with ketones or aldehydes under reflux in polar aprotic solvents (e.g., DMF) .

- Step 2 : Morpholinomethylation at the 3-position of the thiazepane using morpholine and formaldehyde under acidic conditions (pH 4–6) .

- Step 3 : Coupling the benzofuran-2-yl group via a Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like BF₃·Et₂O .

Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–110°C (Step 1) | ±15% yield |

| Solvent Choice | DMF vs. THF | THF: +20% purity |

| Catalyst | BF₃·Et₂O (0.5 eq) | 75% efficiency |

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Use a combination of:

- Single-crystal X-ray diffraction (SC-XRD) : Refinement via SHELXL (SHELX suite) for precise bond angles and torsional strain analysis .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.8 ppm (benzofuran aromatic protons) and δ 3.4–4.1 ppm (morpholine/thiazepane CH₂ groups) .

- ¹³C NMR : Carbonyl signal at ~170 ppm confirms the methanone linkage .

- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ ion matching C₂₀H₂₃N₂O₃S (calc. 377.14) .

Q. What preliminary assays are recommended to screen for biological activity?

- Methodological Answer : Prioritize:

- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, EGFR) due to morpholine’s ATP-binding pocket affinity. Use fluorescence-based assays with IC₅₀ calculations .

- Antimicrobial Screening : Disk diffusion against Gram-positive bacteria (e.g., S. aureus) given thiazepane’s membrane disruption potential .

- Cytotoxicity (MTT Assay) : Dose-response curves in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How do stereochemical variations in the thiazepane ring affect target binding?

- Methodological Answer :

- Synthesis of Diastereomers : Use chiral auxiliaries (e.g., Evans oxazolidinones) to isolate R/S configurations at the 3-position .

- Molecular Docking : Compare binding energies (ΔG) of enantiomers with homology models of GPCRs (e.g., 5-HT₂A).

Data Contradiction : reports 10-fold higher affinity for R-configuration in morpholine derivatives, while shows S-configuration superiority in thiadiazine analogs. Resolve via isothermal titration calorimetry (ITC) to quantify enthalpy-driven binding .

Q. What computational methods are suitable for predicting metabolic stability?

- Methodological Answer :

- In Silico Tools :

- CYP450 Metabolism Prediction : Use Schrödinger’s QikProp to identify vulnerable sites (e.g., morpholine N-oxidation) .

- ADMET Prediction : SwissADME for bioavailability scores; prioritize compounds with LogP <3.5 .

- Experimental Validation : Microsomal stability assays (human liver microsomes) with LC-MS/MS quantification of parent compound depletion .

Q. How to resolve contradictory data in SAR studies for benzofuran-thiazepane hybrids?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across analogs (e.g., vs. 16) using Welch’s t-test to assess significance (p<0.05).

- Structural Overlay : Superimpose X-ray structures (SHELXL-refined) to identify steric clashes or conformational flexibility impacting activity .

Case Study : shows 2u (benzofuran-imidazole) has 10 nM activity vs. PI3K, while reports 500 nM for similar hybrids. Overlay reveals imidazole’s hydrogen-bonding advantage over thiazepane’s bulkier ring .

Q. What strategies mitigate solubility challenges during in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the benzofuran hydroxyl group (if present) for pH-dependent release .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance plasma half-life. Use dynamic light scattering (DLS) for stability testing .

- Co-solvent Systems : Optimize DMSO/PBS ratios (≤5% DMSO) to prevent precipitation in pharmacokinetic studies .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent antimicrobial vs. anticancer activities?

- Analysis :

- Lipophilicity : Morpholine derivatives (LogP ~2.5) favor CNS penetration (anticancer), while thiophene analogs (LogP ~3.8) accumulate in bacterial membranes .

- Target Selectivity : Benzofuran’s π-stacking dominates in kinase inhibition, whereas thiazepane’s sulfur enhances redox cycling for ROS-mediated bactericidal effects .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.